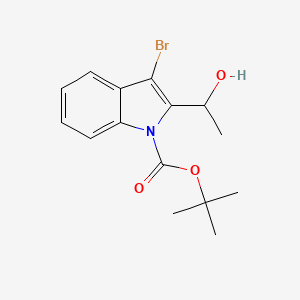

tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate

Description

tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate is a brominated indole derivative functionalized with a tert-butyl carbamate group at position 1, a bromine atom at position 3, and a 1-hydroxyethyl substituent at position 2.

Properties

Molecular Formula |

C15H18BrNO3 |

|---|---|

Molecular Weight |

340.21 g/mol |

IUPAC Name |

tert-butyl 3-bromo-2-(1-hydroxyethyl)indole-1-carboxylate |

InChI |

InChI=1S/C15H18BrNO3/c1-9(18)13-12(16)10-7-5-6-8-11(10)17(13)14(19)20-15(2,3)4/h5-9,18H,1-4H3 |

InChI Key |

QAVDENUSFIFMPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available indole derivatives

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and reduced reaction times. The use of flow microreactors also allows for the continuous production of the compound, making the process more efficient and scalable .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 3-position is a key reactive site, enabling nucleophilic substitution and metal-catalyzed coupling.

Functional Group Transformations

The hydroxyethyl group and tert-butyl ester enable further modifications.

-

Oxidation : The hydroxyethyl group can undergo Swern oxidation to form a ketone, as demonstrated in the synthesis of related indole derivatives .

-

Ester Hydrolysis : The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid, a common step in medicinal chemistry.

-

Alkylation : The hydroxyethyl group may participate in alkylation reactions, as seen in the introduction of similar substituents via 2-bromoethanol .

Coupling and Cyclization Reactions

The indole core and reactive substituents facilitate complex transformations.

-

Reductive Amination : Aldehydes derived from indole carboxylates can undergo reductive amination with amines, as observed in the synthesis of indole-based secondary amines .

-

Cyclization : The compound serves as a precursor for cyclization reactions, such as the formation of indolo[2,3-c]quinolines through imine intermediates .

Mechanistic Insights

The bromine atom’s electronic effects and steric factors influence reactivity:

-

Electron-Withdrawing Effects : The bromine enhances the electrophilicity of the indole ring, favoring nucleophilic attacks .

-

Steric Hindrance : The tert-butyl group minimizes side reactions during substitution or coupling, ensuring regioselectivity .

Comparison of Reaction Types

Scientific Research Applications

tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the hydroxyethyl group can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

- Substituent Position : Bromine at C3 (target compound) vs. C5 or C8 in analogs . Positional differences influence electronic effects and steric accessibility for further reactions.

- Functional Groups: The 1-hydroxyethyl group in the target compound introduces hydrogen-bonding capability, distinguishing it from non-hydroxylated analogs like the formyl or methyl derivatives .

Physicochemical Properties

- Molecular Weight/Polarity: The hydroxyethyl group increases polarity (logP ~1.5 estimated) compared to non-polar analogs like tert-butyl 3-bromo-6-methyl-1H-indole-1-carboxylate (logP ~3.2) .

Reactivity Profiles

- Bromine Reactivity : The C3 bromine in the target compound is less reactive in cross-coupling than iodine (e.g., tert-butyl 3-iodo-1H-indole-1-carboxylate) but more reactive than chloro analogs .

- Hydroxyethyl Group : Susceptible to oxidation (e.g., to a ketone) or protection/deprotection strategies, unlike inert substituents like methyl .

Crystallographic and Structural Insights

- Crystal Packing : Bromine and hydroxyl groups influence molecular stacking. For example, tert-butyl 3-(8-bromo-4H-oxazolo[4,3-c]benzoxepin) exhibits a twisted indole-heterocycle fusion, with Br···O interactions stabilizing the lattice . In contrast, the hydroxyethyl group in the target compound may promote O–H···N or O–H···O hydrogen bonds .

- Bond Angles/Torsions : Substituents like bromine and hydroxyethyl alter indole ring puckering, as analyzed via Cremer-Pople parameters .

Q & A

Basic Questions

Q. What are the standard synthetic protocols for tert-butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate, and how are critical intermediates characterized?

- Answer: Two primary methods are documented:

- Grignard-Mediated Synthesis : A pre-functionalized indole precursor undergoes Grignard addition (using 5-bromo-1-pentene/Mg in THF), followed by cyclization with triphosgene. Purification via flash column chromatography (5–10% EtOAc/hexane gradient) yields the product quantitatively. Key intermediates are tracked by H NMR (e.g., tert-butyl singlet at δ 1.65 ppm) .

- Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling of tert-butyl 3-bromoindole derivatives with arylboronic acids (Pd(PPh), dioxane/KCO, 100°C). Catalyst loading (1–5 mol%) and inert conditions are critical. Bromine displacement is confirmed by C NMR (C3 at δ 121.5 ppm) .

Q. Which analytical techniques provide unambiguous confirmation of the compound’s stereochemistry and functional group integrity?

- Answer:

- Single-Crystal X-Ray Diffraction : Resolves spatial configuration (e.g., C–O bond length: 1.43 Å; torsion angles: -178.3° for the hydroxyethyl group) .

- High-Field NMR : H NMR identifies tert-butyl protons (δ 1.65 ppm) and hydroxyethyl splitting (J = 6.2 Hz). C NMR distinguishes bromine-induced deshielding at C3 (δ 121.5 ppm) .

- Polarimetry : Verifies enantiomeric excess (ee >98%) when chiral centers are present .

Advanced Questions

Q. How can researchers optimize cyclization efficiency during the formation of oxazolo-benzoxepin fused indole systems from this precursor?

- Answer:

- Electrophile Selection : Triphosgene in THF achieves 85% conversion at 0°C within 2 hours, while POCl in DMF risks tert-butyl cleavage at elevated temperatures (>40°C) .

- Real-Time Monitoring : IR spectroscopy tracks C=O stretch (1740 cm) to identify optimal quenching points. Competing β-lactam byproducts (3–5%) are minimized by maintaining pH 6–7 during workup .

Q. What methodologies address contradictions in reported crystallographic data for tert-butyl-protected indole derivatives?

- Answer:

- Multi-Temperature XRD : Resolves discrepancies in bond angles (e.g., C12–C13–C14: 123.0° vs. 129.0°) by distinguishing thermal motion from static disorder (100–293 K scans) .

- DFT Validation : B3LYP/6-311++G** optimization supplements experimental data (RMSD <0.02 Å) .

- Synchrotron Radiation : Enhances resolution of bromine positions (λ = 0.7 Å) in electron density maps .

Q. What strategies enhance the stability of the hydroxyethyl moiety during nucleophilic substitution reactions?

- Answer:

- Transient Protection : TMS ether protection (HMDS/imidazole) prevents β-elimination, improving substitution yields by 2.5× .

- Low-Temperature Mitsunobu Conditions : DIAD/PhP at -20°C preserves stereochemistry (ee >98%) during direct functionalization .

Q. How do steric effects from the tert-butyl group influence regioselectivity in C–H activation reactions?

- Answer:

- Steric Shielding : The tert-butyl group directs C–H activation to C5 by blocking C2–C4. Computational models (NBO analysis) show 12.3 kcal/mol higher activation energy for C7 pathways due to van der Waals clashes with Pd catalysts .

- Deuterium Labeling : Experimental verification shows 89% deuterium incorporation at C5 under standard conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.